molecular formula C15H21N3O2 B14784219 [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate

[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate

Cat. No.: B14784219
M. Wt: 278.36 g/mol
InChI Key: PIJVFDBKTWXHHD-WGCUNBRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrroloindole core, which is often associated with bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrroloindole Core: This can be achieved through a cyclization reaction involving an indole derivative and a suitable electrophile.

    Introduction of the Trimethyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.

    Carbamate Formation: The final step involves the reaction of the intermediate with trideuteriomethyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its bioactive properties and potential as a pharmaceutical lead compound.

    Medicine: Exploring its therapeutic potential in treating various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate exerts its effects involves interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require further research to elucidate.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

278.36 g/mol

IUPAC Name

[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13?,15-/m0/s1/i2D3

InChI Key

PIJVFDBKTWXHHD-WGCUNBRESA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC2=C(C=C1)N(C3[C@]2(CCN3C)C)C

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.